Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted triazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole compound.
Hydrolysis: The major product is 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylic acid.
Scientific Research Applications
Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom and the ester group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylic acid
- 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
- 3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate esters
Uniqueness
Potassium 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous media. This property makes it more suitable for certain applications compared to its acid or ester counterparts. Additionally, the presence of the chlorine atom and the methoxymethyl group provides specific reactivity patterns that can be exploited in synthetic and biological studies.
Properties
IUPAC Name |
potassium;5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O3.K/c1-12-2-9-3(4(10)11)7-5(6)8-9;/h2H2,1H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFDONLKWWBTR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClKN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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